1-Diethylamino-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6304. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

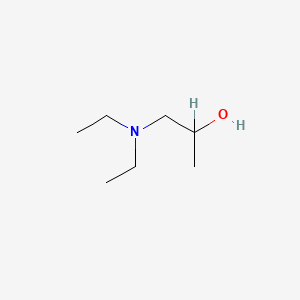

Structure

3D Structure

Properties

IUPAC Name |

1-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUXAQIVYLDUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883551 | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-32-8 | |

| Record name | 1-(Diethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diethylamino)-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Diethylamino-2-propanol: Properties, Structure, and Synthesis

Executive Summary: 1-Diethylamino-2-propanol is a versatile amino alcohol that serves as a crucial building block in organic synthesis. Characterized by a chiral center and the presence of both a hydroxyl group and a tertiary amine, this compound exhibits a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, stereochemistry, synthesis pathways, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as N,N-Diethylisopropanolamine, is an organic compound with the chemical formula C7H17NO.[1] It is typically a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its bifunctional nature, containing both a hydroxyl group and a diethylamino group, makes it soluble in water and various organic solvents.[1]

The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as its boiling point and solubility.[1] The diethylamino group confers basic properties to the molecule, allowing it to act as a weak base in chemical reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H17NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][3] |

| CAS Number | 4402-32-8 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 55-59 °C at 13 mmHg | [3][4] |

| Melting Point | 13.5 °C | [4][5] |

| Density | 0.889 g/mL at 25 °C | [4] |

| Flash Point | 33 °C (91.4 °F) | [3][5] |

| Refractive Index | n20/D 1.425 | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

Molecular Structure and Stereochemistry

The structure of this compound consists of a propanol backbone with a diethylamino group attached to the first carbon and a hydroxyl group on the second. This arrangement results in a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-1-Diethylamino-2-propanol and (S)-1-Diethylamino-2-propanol.

The specific stereochemistry of the molecule can be crucial in pharmaceutical applications, as different enantiomers of a drug often exhibit different pharmacological activities and metabolic fates.[6] The synthesis of enantiomerically pure forms of this compound is therefore of significant interest in drug development.[6]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The most common and industrially viable method for the synthesis of this compound involves the nucleophilic ring-opening of propylene oxide with diethylamine. This reaction is a classic example of an S(_N)2 mechanism, where the amine acts as the nucleophile.

Reaction Mechanism: Epoxide Ring-Opening

The reaction is typically base-catalyzed, although it can also proceed under neutral or acidic conditions.[3][7] In a basic or neutral medium, the diethylamine directly attacks one of the carbon atoms of the epoxide ring.[7] Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the propylene oxide, which is the terminal CH₂ group.[3] This regioselectivity is a key feature of the S(_N)2 reaction on unsymmetrical epoxides under basic conditions.[3]

The attack of the amine leads to the opening of the strained three-membered epoxide ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a solvent molecule or during workup, to yield the final this compound product.[3]

Caption: Synthesis of this compound via epoxide ring-opening.

Illustrative Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, charge the diethylamine.

-

Addition of Epoxide: Heat the diethylamine to a gentle reflux and add propylene oxide dropwise from the dropping funnel over a period of one hour.

-

Reaction: Continue heating the reaction mixture under reflux for several hours to ensure complete reaction.

-

Workup: After cooling the reaction mixture, add an aqueous solution of a strong base, such as sodium hydroxide, to neutralize any amine salts and to facilitate the separation of the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene or diethyl ether, to isolate the product.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate) and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the amine helps to minimize the formation of byproducts from the reaction of the newly formed amino alcohol with another molecule of the epoxide.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the ring-opening of the epoxide, which is a relatively stable molecule.

-

Basic Workup: The addition of a strong base during workup ensures that the amino alcohol product is in its free base form, which is more soluble in organic solvents and thus easier to extract and purify.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature allows for further chemical modifications at both the hydroxyl and the amino groups. While specific, publicly disclosed applications of this compound in marketed drugs are not prevalent in the literature, its structural motif is found in several classes of pharmaceuticals, and its close analog, 1-dimethylamino-2-propanol, is a known intermediate.

-

Local Anesthetics: The general structure of many local anesthetics includes a hydrophilic amine group connected to a lipophilic aromatic ring via an intermediate chain that often contains an ester or amide linkage.[9] Amino alcohols like this compound are ideal precursors for the hydrophilic portion of these molecules.[10] For instance, the related compound 3-(Diethylamino)-2,2-dimethylpropan-1-ol is a key starting material for the synthesis of the local anesthetic Nitracaine.[10]

-

Antimalarial Agents: The amino alcohol moiety is a key pharmacophore in many antimalarial drugs. The synthesis of various functionalized aminopropanes as potential antimalarial agents has been reported, highlighting the importance of this structural class.[11] Although not directly implicated, the structural features of this compound make it a plausible candidate for the synthesis of novel antimalarial compounds.

-

Pharmaceutical Intermediates: The dimethylamino analog, 1-Dimethylamino-2-propanol, is a known component of Inosine pranobex, a drug used to treat viral infections.[5][12] This suggests that this compound could similarly serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is irritating to the eyes, respiratory system, and skin.[5] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Table 2: Safety Information for this compound

| Hazard | Description | Source(s) |

| Flammability | Flammable liquid and vapor. | [5] |

| Irritation | Causes irritation to eyes, skin, and respiratory system. | [5] |

| Handling | Use with adequate ventilation and personal protective equipment. Ground and bond containers when transferring material. | [5][14] |

| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances (e.g., strong oxidizing agents, acids). | [5][14] |

| Incompatibility | Incompatible with strong oxidizing agents and acids. | [14] |

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3300-3500 cm

, characteristic of the O-H stretching vibration of the alcohol group.[7] C-N stretching vibrations would appear in the fingerprint region. -

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. One would expect to see signals corresponding to the ethyl groups (triplet and quartet), the methyl group on the propanol backbone (doublet), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the nitrogen. The proton of the hydroxyl group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in their unique chemical environments.

-

Publicly available spectral data for this compound can be found in databases such as the NIST Chemistry WebBook and SpectraBase.[2][10]

References

-

LookChem. (n.d.). Cas 4402-32-8, this compound. Retrieved from [Link]

-

Chemsrc. (2025-08-26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIETHYLAMINOETHYL ALCOHOL. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

-

Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC - NIH. Retrieved from [Link]

-

Chemsrc. (2025-08-26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Diethylamino)-1,2-propanediol (CAS No: 621-56-7) API Intermediate Manufacturers. Retrieved from [Link]

-

ResearchGate. (2017, June). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. Retrieved from [Link]

-

A B Enterprises. (n.d.). 1- Diethylamino-2- Propanol. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Antimalarials. 11. Synthesis of 3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Retrieved from [Link]

-

apicule. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Diethylamino-2-propanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Retrieved from [Link]

-

ResearchGate. (2025-08-10). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4402-32-8, this compound. Retrieved from [Link]

-

PubMed. (1992, September 18). Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones and related structures. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Diethylamino)-1,2-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-. Retrieved from [Link]

-

ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

-

MDPI. (n.d.). Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]

- Google Patents. (n.d.). CN111574384B - Preparation method of chiral 1-amino-2-propanol.

Sources

- 1. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Propanol, 1-(diethylamino)- [webbook.nist.gov]

- 10. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents [patents.google.com]

- 13. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of N,N-Diethylisopropanolamine

Introduction: A Molecule of Practical Significance

N,N-Diethylisopropanolamine, systematically known as 1-(diethylamino)propan-2-ol (CAS No. 4402-32-8), is a bifunctional organic compound featuring a tertiary amine and a secondary alcohol. This structure imparts a unique combination of basicity, hydrogen bonding capability, and reactivity, making it a valuable intermediate and building block in diverse fields such as pharmaceutical synthesis and polymer chemistry. For researchers, drug development professionals, and process chemists, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful experimental design, process scale-up, and formulation.

This guide provides a comprehensive examination of the core physical properties of N,N-Diethylisopropanolamine. Moving beyond a simple tabulation of values, this document delves into the practical implications of these properties and outlines the standard methodologies for their determination, offering field-proven insights into why specific experimental choices are made.

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any technical analysis. The properties discussed herein pertain to the compound with the following identifiers:

-

Systematic IUPAC Name: 1-(diethylamino)propan-2-ol

-

Common Names: N,N-Diethylisopropanolamine, 1-Diethylaminopropan-2-ol, N,N-Diethyl-2-hydroxypropylamine

-

CAS Number: 4402-32-8[1]

-

Molecular Formula: C₇H₁₇NO[1]

-

Molecular Weight: 131.22 g/mol [1]

-

Chemical Structure (SMILES): CCN(CC)CC(C)O[2]

The presence of both a hydroxyl (-OH) group and a tertiary amine (N(CH₂CH₃)₂) dictates its physical behavior, influencing properties like boiling point, solubility, and basicity through hydrogen bonding and polar interactions.[1]

Core Physical Properties: A Quantitative Overview

The following table summarizes the key physical properties of 1-(diethylamino)propan-2-ol based on available literature data. It is crucial to note that while some properties are well-documented, others, such as viscosity, lack specific reported values and are best determined empirically for specific applications.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [1][3] |

| Melting Point | 13.5 °C (56.3 °F) | - | [4] |

| Boiling Point | 156.5 °C (313.7 °F) | 760 mmHg | |

| 55 - 59 °C | 13 mmHg | [3][4] | |

| Density | 0.889 g/mL | 25 °C | [3][4][5] |

| Refractive Index (n₂₀/D) | 1.425 | 20 °C | [3][4] |

| Vapor Pressure | 1.04 mmHg | 25 °C | [4] |

| Flash Point | 33 °C (91.4 °F) | Closed Cup | [6] |

| pKa (Conjugate Acid) | Not Experimentally Determined | - | - |

| pKa (Alcohol Proton) | 14.81 (Predicted) | - | [3][4] |

| Viscosity | Not Available in Literature | - | |

| Solubility | Soluble in water and organic solvents | Qualitative | [1] |

In-Depth Analysis and Methodological Principles

Thermal Properties: Boiling and Melting Points

The boiling point of 156.5 °C at standard pressure is indicative of the significant intermolecular forces at play, namely hydrogen bonding from the hydroxyl group and dipole-dipole interactions.[1] The ability to distill this compound under reduced pressure (55-59 °C at 13 mmHg) is a critical piece of data for purification, as it allows for vaporization at lower temperatures, preventing potential thermal degradation.[3][4]

The melting point of 13.5 °C means that N,N-Diethylisopropanolamine is a liquid under most standard laboratory conditions.[4] However, it may solidify if stored at lower temperatures, a practical consideration for material handling and storage.

The Thiele tube method is a classic and efficient technique for determining the boiling point of a small quantity of liquid. Its design promotes uniform heating of the heat-transfer fluid (typically mineral or silicone oil), which is crucial for an accurate measurement.

-

Sample Preparation: A small sample (0.5-1.0 mL) of 1-(diethylamino)propan-2-ol is placed into a small-diameter test tube (a fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end down.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube, ensuring the sample is fully immersed in the heating oil.

-

Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, dissolved air will first exit the capillary tube. As the liquid's boiling point is approached, its vapor will displace the remaining liquid in the capillary, resulting in a steady stream of bubbles.

-

Causality: The point at which a continuous and rapid stream of bubbles emerges indicates that the vapor pressure of the sample has slightly exceeded the atmospheric pressure.

-

Cooling and Measurement: The heat is removed. The liquid will begin to cool, and the vapor pressure will drop. The moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point, as it is the precise temperature at which the liquid's vapor pressure equals the external atmospheric pressure.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density and Refractive Index: Purity and Identity

The density, approximately 0.889 g/mL at 25 °C, indicates that N,N-Diethylisopropanolamine is less dense than water.[3][4][5] The refractive index, a measure of how light propagates through the substance, is a highly sensitive physical constant. The value of 1.425 at 20 °C is a critical parameter for quality control, as deviations from this value can indicate the presence of impurities.[3][4] Both density and refractive index are temperature-dependent, and measurements must be performed at a controlled temperature for reliable comparison.

Basicity and pKa: The Unreported Value

This is the gold-standard method for determining the pKa of amines. It relies on monitoring the change in pH of a solution as a strong acid is added.

-

Solution Preparation: A precise mass of 1-(diethylamino)propan-2-ol is dissolved in a known volume of deionized, CO₂-free water to create a solution of known molarity (e.g., 0.05 M).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are introduced. A burette containing a standardized strong acid titrant (e.g., 0.1 M HCl) is positioned over the beaker.

-

Titration Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added.

-

Causality and Determination: The equivalence point is the point of maximum slope on the curve, where all the amine has been neutralized. The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added). At this specific point, the concentrations of the protonated amine [R₃NH⁺] and the free amine [R₃N] are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([R₃N]/[R₃NH⁺])), the pH is equal to the pKa.

Caption: Logical flow for determining pKa from a titration curve.

Viscosity: A Missing but Critical Parameter

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for any process involving fluid handling, such as pumping, mixing, or formulation. A specific value for 1-(diethylamino)propan-2-ol is not available in the surveyed literature. For drug development and chemical engineering applications, this property would need to be determined experimentally.

For a liquid like N,N-Diethylisopropanolamine, a rotational viscometer provides a robust and accurate method for determining dynamic viscosity.

-

Principle of Operation: This technique measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The resistance to this rotation is directly proportional to the fluid's viscosity.

-

Apparatus: A rotational viscometer consists of a motor, a calibrated torsion spring, a spindle (various geometries are available, e.g., cylindrical or disc), and a sample container. The instrument is often equipped with a temperature-controlled bath.

-

Procedure: a. The sample is placed in the container, and the system is allowed to reach thermal equilibrium at the desired temperature. b. An appropriate spindle and rotational speed are selected. The choice is critical: the goal is to obtain a torque reading within the instrument's optimal range (typically 20-80% of full scale) to ensure accuracy. c. The motor is started, and the spindle rotates within the liquid. The instrument measures the resulting torque. d. The dynamic viscosity (η) is calculated by the instrument's software using the measured torque, the rotational speed, and a constant factor specific to the spindle geometry.

-

Causality: The choice of a rotational viscometer is justified by its versatility. It can measure a wide range of viscosities and can be used to determine if a fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate) by varying the rotational speed. For a small molecule like 1-(diethylamino)propan-2-ol, Newtonian behavior is expected.

Conclusion

References

-

Chemsrc. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. [Link]

-

LookChem. Cas 4402-32-8, 1-DIETHYLAMINO-2-PROPANOL. [Link]

-

Nguyen, T., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

Stenutz. 1-(diethylamino)propan-2-ol. [Link]

-

Two Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. 2-Propanol, 1-(diethylamino)-. [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

Sources

- 1. CAS 4402-32-8: 1-(Diethylamino)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-(diethylamino)propan-2-ol [stenutz.eu]

- 3. This compound CAS#: 4402-32-8 [amp.chemicalbook.com]

- 4. Cas 4402-32-8,this compound | lookchem [lookchem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

molecular weight of 1-Diethylamino-2-propanol

An In-depth Technical Guide to 1-Diethylamino-2-propanol for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 4402-32-8) is a versatile organic compound that serves as a crucial intermediate in advanced chemical synthesis.[1] Characterized by the presence of both a hydroxyl (-OH) group and a tertiary amino group, its dual functionality makes it a valuable building block in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] This guide offers a comprehensive technical overview of this compound, synthesizing core scientific data with practical insights for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular properties, synthesis, analytical characterization, applications, and safety protocols, providing an authoritative resource for laboratory and development settings.

Section 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential molecular and physical characteristics of this compound.

Molecular Formula and Weight

The molecular formula for this compound is C₇H₁₇NO.[1][2][3][4] Based on this composition, its molecular weight is approximately 131.22 g/mol .[3][4][5] This value is calculated from the atomic weights of its constituent atoms: seven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The precise molecular weight is critical for stoichiometric calculations in synthetic chemistry and for confirmation of its identity via mass spectrometry.

Structural and Chemical Identifiers

Correctly identifying a chemical compound is paramount for scientific integrity and safety. The following identifiers are used for this compound:

Synonyms for this compound include N,N-Diethylisopropanolamine, 1-(diethylamino)propan-2-ol, and N,N-Diethyl-2-hydroxypropylamine.[1][3][4]

Physicochemical Data Summary

The physical properties of this compound dictate its handling, storage, and reaction conditions. Key data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly pale yellow clear liquid | [1][3][4] |

| Density | ~0.889 g/mL at 25 °C | [4][7] |

| Boiling Point | 159 °C at 760 mmHg; 55-59 °C at 13 mmHg | [4] |

| Melting Point | 13.5 °C | [2][4] |

| Flash Point | 33 °C (92 °F) | [2][4] |

| Solubility | Soluble in water and organic solvents | [1] |

| Refractive Index | n20/D ~1.425 | [4][7] |

| pKa | 14.81 ± 0.20 (Predicted) | [4][7] |

Section 2: Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be produced via chemical synthesis. Its synthesis typically involves the reaction of a propanol derivative with diethylamine. The choice of starting material is causal to the reaction pathway and conditions required. A common and efficient method is the nucleophilic substitution reaction between a 1-halopropan-2-ol (such as 1-chloro-2-propanol or 1-bromo-2-propanol) and diethylamine.[7][8] The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, displacing the halide to form the C-N bond.

This reaction is typically carried out in a suitable solvent and may require heating to proceed at a practical rate. An excess of diethylamine or the addition of another base is often used to neutralize the hydrogen halide byproduct, preventing the protonation of the amine reactant and product. Post-reaction, a standard workup involving extraction and distillation is employed to isolate and purify the final product.

Section 3: Analytical Characterization

Ensuring the identity, purity, and quality of this compound is a self-validating requirement for its use in any research or manufacturing setting. A multi-technique approach is standard.

Chromatographic Methods

Gas Chromatography (GC) is the primary method for assessing the purity of this compound, given its volatility and thermal stability. A GC system equipped with a Flame Ionization Detector (FID) provides quantitative data on the percentage of the main component and any impurities. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is employed.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the ethyl groups, the propyl backbone, and the respective positions of the amino and hydroxyl groups.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol group, while C-N stretching vibrations appear in the 1250-1020 cm⁻¹ region.[10][11]

-

Mass Spectrometry (MS) : When analyzed by MS, the compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[10]

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly useful intermediate in organic synthesis.

-

Pharmaceutical Synthesis : As an amino alcohol, it is a key building block for more complex active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be derivatized through esterification or etherification, while the tertiary amine can act as a basic center or be involved in quaternization reactions. This class of compounds is integral to creating diverse molecular scaffolds. While its direct dimethylamino analog, 1-dimethylamino-2-propanol, is a known precursor or structural component in various drugs, this compound offers a similar reactive profile with modified steric and electronic properties, making it a valuable tool for medicinal chemists.[12]

-

Catalysis : The tertiary amine functionality allows it to act as a weak base or a basic catalyst in various organic reactions, such as dehydrohalogenations or aldol condensations.

-

CO₂ Capture : Research has explored various amines, including amino alcohols, for their potential in capturing carbon dioxide, a field of significant environmental and industrial relevance.[3]

Section 5: Safety, Handling, and Storage

Trustworthiness in the laboratory begins with rigorous adherence to safety protocols. This compound is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[2]

Hazard Identification

The compound's hazards are summarized by its GHS classifications.

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | |

| Eye Damage/Irritation | H314 | Causes severe skin burns and eye damage | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [13] |

Safe Handling Protocol

A self-validating system of safety checks and procedures must be followed.

-

Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[14]

-

Dispensing and Use : Ground and bond containers when transferring material to prevent static discharge.[2] Use spark-proof tools and explosion-proof equipment.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Spill Management : In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[14] For large spills, evacuate the area and follow emergency procedures.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]

-

Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[14]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[14]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4] Keep away from incompatible substances such as strong oxidizing agents and acids.[2][14]

-

Disposal : Dispose of waste in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains.[2]

Conclusion

This compound is a chemical of significant utility, defined by its molecular weight of 131.22 g/mol and its bifunctional amino alcohol structure. For researchers and drug development professionals, it represents a versatile building block for constructing complex molecular targets. Its proper use is contingent upon a detailed understanding of its physicochemical properties, a robust analytical validation of its quality, and an unwavering commitment to rigorous safety and handling protocols. This guide provides the authoritative grounding necessary to utilize this important chemical intermediate effectively and safely.

References

-

1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc . Chemsrc. [Link]

-

Cas 4402-32-8,this compound . LookChem. [Link]

-

Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride . PrepChem.com. [Link]

-

(S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 . PubChem. [Link]

-

1-(diethylamino)propan-2-ol . Stenutz. [Link]

-

2-Propanol, 1-(dimethylamino)- . NIST WebBook. [Link]

-

(1) 2-(DIMETHYLAMINO)ETHANOL (2) 1-DIMETHYLAMINO-2-PROPANOL . CDC/NIOSH. [Link]

-

This compound . Chemdad. [Link]

-

2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) . Wikisource. [Link]

-

1-Dimethylamino-2-propanol - Spectrum . SpectraBase. [Link]

-

2-Propanol, 1-(diethylamino)- . NIST WebBook. [Link]

-

The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 . PubChem. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years . RSC Publishing. [Link]

Sources

- 1. CAS 4402-32-8: 1-(Diethylamino)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 4402-32-8,this compound | lookchem [lookchem.com]

- 5. 4402-32-8|1-(Diethylamino)propan-2-ol|BLD Pharm [bldpharm.com]

- 6. 1-(diethylamino)propan-2-ol [stenutz.eu]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(4402-32-8) 13C NMR [m.chemicalbook.com]

- 10. 2-Propanol, 1-(diethylamino)- [webbook.nist.gov]

- 11. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 1-Diethylamino-2-propanol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Diethylamino-2-propanol is a versatile amino alcohol utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides an in-depth analysis of the physicochemical properties of this compound that govern its solubility. We explore the theoretical underpinnings of its interactions with different classes of organic solvents and present a predictive framework for its solubility. Furthermore, this document details a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Profile of this compound

This compound (CAS: 4402-32-8) is an organic compound featuring a secondary alcohol on a propane backbone with a tertiary diethylamino group at the 1-position.[1][2] This bifunctional nature is the primary determinant of its chemical behavior and solubility.

-

The Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This capability strongly influences its solubility in protic and polar solvents.[1]

-

The Tertiary Amine Group (-N(CH₂CH₃)₂): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The surrounding ethyl groups introduce steric hindrance and contribute nonpolar character to the molecule.

-

The Propyl Backbone: The hydrocarbon chain provides a degree of lipophilicity, influencing its solubility in less polar environments.

The molecule's structure results in an amphiphilic character, possessing both polar (hydrophilic) and nonpolar (lipophilic) regions. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4402-32-8 | [2][3] |

| Molecular Formula | C₇H₁₇NO | [1][3] |

| Molecular Weight | 131.22 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | ~0.889 g/mL at 25 °C | [3] |

| Boiling Point | 55-59 °C at 13 mm Hg | [3] |

| Melting Point | 13.5 °C | [3][4] |

| Flash Point | 92 °F (33.3 °C) | [3] |

| pKa | 14.81 ± 0.20 (Predicted) |[3] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[5] The solubility of this compound is a balance of the forces between its molecules and its interactions with the solvent molecules.[6][7]

Intermolecular Forces at Play

The key to predicting the solubility of this compound lies in understanding its capacity for the following interactions:

-

Hydrogen Bonding: The most significant interaction for this molecule. The -OH group can donate a hydrogen bond, and both the oxygen and nitrogen atoms can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents.

-

Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electronegative oxygen and nitrogen atoms. It will, therefore, interact favorably with other polar molecules.

-

London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron density. The ethyl groups and propyl backbone contribute to these interactions, allowing for some solubility in nonpolar solvents.

Caption: Intermolecular forces of this compound and their relevance to solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical framework, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in process development and formulation. While general sources state it is soluble in organic solvents, the degree of solubility will vary significantly.[1] For a structural analogue, 1-dimethyl amino-2-propanol, it is noted to be fully miscible in water but only slightly soluble in chloroform and ethyl acetate, highlighting the importance of specific solvent interactions.[8]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Interaction with Solute | Predicted Solubility / Miscibility | Rationale |

|---|---|---|---|---|

| Polar Protic | Methanol, Ethanol, 2-Propanol | Hydrogen Bonding | High / Miscible | Both solute and solvent are strong hydrogen bond donors and acceptors, leading to strong, favorable interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Dipole-Dipole | Moderate to High | The solvent's polarity and ability to accept hydrogen bonds interact well with the solute's dipole moment and -OH group. |

| Ethers | Diethyl Ether, MTBE | H-Bond Acceptor, Weak Dipole | Moderate | Ethers can accept a hydrogen bond from the solute's -OH group, but lack other strong interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, Weak H-Bond Donor | Low to Moderate | Solubility depends on the balance between polar interactions and the solute's nonpolar components. |

| Aromatic | Toluene, Xylene | London Dispersion, π-system | Low | The nonpolar nature of the solvent interacts poorly with the polar functional groups of the solute. |

| Aliphatic | Hexane, Heptane | London Dispersion | Very Low / Immiscible | Dominated by weak dispersion forces, which are insufficient to overcome the strong self-association of the solute molecules. |

Standardized Protocol for Isothermal Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[9][10]

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Step-by-Step Protocol

This protocol ensures a self-validating system by establishing equilibrium and employing precise analytical techniques.

A. Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Internal standard (for chromatographic analysis, e.g., a non-interfering alkane)

-

Scintillation vials or jacketed glass reactors with magnetic stir bars

B. Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic water bath or shaker with temperature control (±0.1 °C)

-

Magnetic stir plate

-

Syringes (1-5 mL) with syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph (GC) with FID or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

C. Procedure:

-

Preparation: Add an excess amount of this compound to a tared vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Record the weight of the added solute. Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a period sufficient to reach equilibrium, typically 24 to 48 hours. Visual confirmation of solid solute should remain.

-

Settling: Turn off the stirring and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent precipitation. Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask.

-

Analysis (GC/HPLC Method):

-

Record the exact mass of the collected supernatant.

-

Add a precise mass of the internal standard.

-

Dilute to the flask's mark with a suitable solvent.

-

Analyze the sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound relative to the internal standard.

-

-

Analysis (Gravimetric Method):

-

Dispense the filtered supernatant into a pre-weighed dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved. The remaining mass corresponds to the dissolved solute.[10]

-

D. Calculation: The solubility (S) is calculated as: S (g / 100 g solvent) = (mass of solute / mass of solvent) × 100

Factors Influencing Solubility

-

Temperature: For most solid-liquid systems, solubility increases with temperature. However, the magnitude of this effect must be determined experimentally as the dissolution can be exothermic or endothermic.

-

pH and Ionic Form: In aqueous or protic solvents, the pH can significantly alter solubility.[11][12] While less pronounced in aprotic organic solvents, the basic nature of the amine group means that acidic impurities could lead to salt formation, drastically increasing polarity and altering the expected solubility.[13]

-

Impurities: The presence of water or other impurities in the solvent can significantly affect the solubility and should be controlled by using high-purity, dry solvents.

Conclusion

The solubility of this compound is governed by its amphiphilic structure, particularly its potent hydrogen bonding capabilities via its hydroxyl and amino groups. Its solubility is predicted to be highest in polar protic solvents like alcohols and lowest in nonpolar aliphatic hydrocarbons. This guide provides the theoretical basis for these predictions and, critically, offers a detailed experimental protocol for generating precise, quantitative solubility data. Such data is fundamental for the efficient design of synthetic routes, purification processes, and final product formulations in the pharmaceutical and chemical industries.

References

-

Chemsrc. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. [Link]

-

LookChem. Cas 4402-32-8, this compound. [Link]

-

PubChem. 2-Propanol, 1-(diethylamino)-. [Link]

-

ResearchGate. Effect of alcohol on the solubility of amino acid in water. [Link]

-

Science.gov. factors affecting solubility: Topics by Science.gov. [Link]

-

J-Stage. Mechanism of Polyol-Induced Protein Stabilization: Solubility of Amino Acids and Diglycine in Aqueous Polyol Solutions. [Link]

-

ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

J-Stage. Solubilities Studies of Basic Amino Acids. [Link]

-

ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Biblioteca Digital do IPB. Solubility of Amino Acids in Mixed Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. [Link]

-

NIST. 2-Propanol, 1-(dimethylamino)-. [Link]

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

ScienceDirect. Thermodynamics of 2-alkanol + polar organic solvent mixtures. I. Systems with ketones, ethers or organic carbonates. [Link]

-

arXiv. THERMODYNAMICS OF 2-ALKANOL + POLAR ORGANIC SOLVENT MIXTURES. I. SYSTEMS WITH KETONES, ETHERS OR ORGANIC CARBONATES. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

ResearchGate. A study on the density and excess molar volume of the mixture formed by 2-amino-2-methyl-1-propanol, diethanolamine, and water. [Link]

-

ACS Publications. Temperature-Dependent Thermophysical Properties of 2-Propanol and Alkoxyethanol Mixtures. [Link]

-

PubMed. Thermodynamic Behavior of (2-Propanol + 1,8-Cineole) Mixtures: Isothermal Vapor-Liquid Equilibria, Densities, Enthalpies of Mixing, and Modeling. [Link]

Sources

- 1. CAS 4402-32-8: 1-(Diethylamino)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 4402-32-8,this compound | lookchem [lookchem.com]

- 4. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc [chemsrc.com]

- 5. 溶剂混溶性表 [sigmaaldrich.cn]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. arxiv.org [arxiv.org]

- 8. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanistic Action of 1-Diethylamino-2-propanol in Organic Reactions

Introduction: The Architectural Significance of 1-Diethylamino-2-propanol

This compound (DEAP) is a chiral β-amino alcohol, a structural class of paramount importance in modern organic synthesis.[1][2][3] While seemingly simple, its architecture—comprising a stereogenic carbinol center, a vicinal tertiary amine, and flexible ethyl groups—endows it with powerful capabilities as a catalyst and ligand. Chiral amino alcohols are foundational tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and agrochemical industries.[4][5][6][7]

This guide elucidates the core mechanisms through which this compound exerts its influence, moving beyond simple procedural descriptions to explore the causal relationships that govern its function. We will dissect its role as a bidentate chiral ligand, its application in seminal C-C bond-forming reactions, and the underlying principles of stereochemical induction.

Part 1: The Core Mechanistic Principle: Bidentate Chelation and Chiral Scaffolding

The primary mechanism of action for this compound in most of its catalytic applications is its function as a bidentate ligand . The molecule utilizes the lone pair of electrons on both the hydroxyl oxygen and the amino nitrogen to coordinate, or chelate, to a single metal center (e.g., Zinc, Magnesium, Titanium).[8]

This chelation is fundamentally important for two reasons:

-

Formation of a Rigid Complex: The formation of a five-membered ring upon chelation locks the conformation of the ligand around the metal. This rigidity reduces the degrees of freedom in the subsequent transition state, which is crucial for achieving high levels of stereoselectivity.

-

Creation of a Chiral Pocket: With the DEAP ligand fixed in place, the stereocenter on the propanol backbone projects the methyl and hydrogen substituents into specific regions of space. This, combined with the orientation of the N-diethyl groups, creates a well-defined, asymmetric "pocket" or chiral environment around the reactive metal center. It is this pre-organized chiral space that dictates the facial selectivity of an approaching substrate.

Caption: Catalytic cycle for DEAP-catalyzed diethylzinc addition to an aldehyde.

Data Summary: Performance in Asymmetric Ethylation

The efficacy of chiral amino alcohol catalysts is demonstrated by the high enantiomeric excess (ee) achieved for a range of aldehyde substrates.

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 10 | >95 | 92 | [9] |

| 2 | p-Chlorobenzaldehyde | 10 | ~90 | 77 | [10] |

| 3 | 2-Naphthaldehyde | 10 | ~85 | 40 | [10] |

| 4 | Cyclohexanecarboxaldehyde | 8 | >95 | 90 | [9] |

Data is representative of typical results achieved with DEAP or structurally similar β-amino alcohol catalysts.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is a representative example and must be adapted and performed with appropriate safety precautions under the supervision of qualified personnel.

-

Apparatus Setup: A 50 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: The flask is charged with a solution of (S)-1-Diethylamino-2-propanol (0.1 mmol, 1 mol%) in 5 mL of anhydrous toluene. The solution is cooled to 0 °C in an ice bath.

-

Catalyst Formation: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for 20 minutes, during which time ethane evolution may be observed.

-

Substrate Addition: Benzaldehyde (1.0 mmol) is added dropwise via syringe.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is allowed to warm to room temperature and transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.

Part 3: Modulating Grignard Reactions

While less documented than its role in zinc chemistry, the mechanistic principles of DEAP can be extended to its use as a chiral additive in Grignard reactions. [11][12][13]Grignard reagents (RMgX) exist in solution as a complex equilibrium of monomers, dimers, and higher-order aggregates (the Schlenk equilibrium). [12]This complexity can lead to unpredictable reactivity and selectivity.

Proposed Mechanism of Action

-

Deaggregation and Solubilization: The Lewis basic nitrogen and oxygen atoms of DEAP can coordinate to the magnesium center of the Grignard reagent. This interaction helps to break down the aggregate structures into more soluble and potentially more reactive monomeric or dimeric species.

-

Formation of a Chiral Magnesium Alkoxide: DEAP, being an alcohol, possesses a protic hydrogen. It will react with the strongly basic Grignard reagent in an acid-base reaction to form a magnesium alkoxide and the corresponding alkane (from the Grignard's R-group).

-

Chiral Delivery Complex: This newly formed chiral magnesium alkoxide, (DEAP-O)MgX, can then coordinate to the carbonyl substrate (e.g., an aldehyde or ketone). This creates a structured, chiral complex wherein the Grignard reagent is delivered to the carbonyl from a specific face, as directed by the steric environment of the DEAP ligand. This leads to an enantioselective addition.

Caption: Proposed workflow for DEAP's influence on Grignard reactions.

Conclusion

This compound's mechanism of action is a testament to the power of molecular architecture in directing chemical reactivity. Its primary role is that of a chiral bidentate ligand, which forms rigid, stereochemically defined complexes with metal centers. This fundamental principle of creating a chiral microenvironment is the cornerstone of its success in catalyzing highly enantioselective reactions, most notably the addition of dialkylzinc reagents to aldehydes. Furthermore, these same structural and electronic features allow it to modulate the behavior of other organometallic species like Grignard reagents. For the researcher and drug development professional, understanding these core mechanisms is not merely academic; it is essential for rationally designing new synthetic routes, optimizing reaction conditions, and ultimately, accessing the complex, enantiopure molecules that drive modern chemistry and medicine.

References

- De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. (2006). Organic Letters, 8(8), 1565-1568.

- New enantioselective catalysts based on chiral amino alcohols. (n.d.). PolyU Electronic Theses.

- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University News.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(15), 8456–8465.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). Organic Process Research & Development.

- 1-(Diethylamino)-2-propanol. (n.d.). CymitQuimica.

- Enantioselective addition of diethylzinc to aldehydes. (n.d.).

- Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia.

- Enantioselective addition of diethylzinc to α-branched aldehydes. (n.d.).

- 1-(diethylamino)propan-2-ol. (n.d.). Stenutz.

- 2-Propanol, 1-(diethylamino)-. (n.d.). PubChem.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2001). Chemical Reviews, 101(11), 3337-3366.

- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2022). Molecules, 27(15), 4987.

- All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- GRIGNARD REAGENT | REACTIONS | PREPAR

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. (2024). Organometallics, 43, 2548-2556.

Sources

- 1. CAS 4402-32-8: 1-(Diethylamino)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-(diethylamino)propan-2-ol [stenutz.eu]

- 3. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. adichemistry.com [adichemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Diethylamino-2-propanol

Introduction

1-(Diethylamino)-2-propanol (DEAP), also known as N,N-Diethylisopropanolamine, is a chiral amino alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is characterized by a propanol backbone featuring a secondary hydroxyl group at the C2 position and a tertiary diethylamino group at the C1 position. This bifunctional nature—the presence of both a nucleophilic hydroxyl group and a basic tertiary amine—makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

The reactivity of DEAP is largely dictated by these two functional groups. While the tertiary amine imparts basicity and can act as a coordinating site, the secondary hydroxyl group is a primary locus for a wide array of chemical transformations. Understanding the reactivity of this hydroxyl group is critical for its effective utilization in complex molecule synthesis and drug development. This guide provides an in-depth exploration of the key reactions involving the hydroxyl group of 1-Diethylamino-2-propanol, offering mechanistic insights, field-proven protocols, and an examination of its role in catalysis.

Table 1: Physicochemical Properties of 1-(Diethylamino)-2-propanol

| Property | Value |

| CAS Number | 4402-32-8 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 55-59 °C @ 13 mmHg |

| Density | 0.889 g/mL at 25 °C |

| Chirality | Chiral at the C2 position |

PART 1: Core Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile handle for synthetic modifications. Its nucleophilic oxygen atom can participate in a variety of classic organic reactions, including esterification, etherification, and oxidation. The proximity of the diethylamino group can influence this reactivity through steric hindrance and electronic effects, a crucial consideration in reaction design.

Esterification: Formation of Ester Derivatives

Esterification, the conversion of the hydroxyl group into an ester, is a fundamental transformation for modifying the polarity, bioavailability, and reactivity of the parent molecule. Several methods can be employed, with the choice depending on the stability of the substrate and the desired reaction conditions.

Mechanistic Considerations & Protocol Design

A. Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[2][3][4] However, for an amino alcohol like DEAP, this approach is complicated by an acid-base side reaction where the tertiary amine is protonated by the catalyst. This salt formation deactivates the substrate and can hinder the desired reaction. While the reaction can be forced by using a large excess of the acid catalyst, milder methods are generally preferred.

B. Acylation with Acyl Chlorides or Anhydrides: A more direct and often higher-yielding method involves reacting DEAP with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct, preventing the protonation of the DEAP nitrogen atom.

C. Steglich Esterification (DCC/DMAP Coupling): For sensitive or sterically hindered substrates, the Steglich esterification is a superior choice.[5] This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) acts as an acyl transfer agent, accelerating the reaction to provide the ester under mild, neutral conditions. This protocol avoids strong acids and is highly effective for amino alcohols.

Caption: Steglich esterification workflow for this compound.

Experimental Protocol: Steglich Esterification of DEAP with Benzoic Acid

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq) and 1-(Diethylamino)-2-propanol (1.05 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess DMAP and unreacted DEAP), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism.[6][7][8] For this compound, this involves converting the hydroxyl group into its conjugate base, an alkoxide, which then acts as a potent nucleophile to displace a leaving group from an alkyl halide.

Mechanistic Considerations & Protocol Design

The synthesis is a two-step process. First, the secondary alcohol must be deprotonated with a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice, as the deprotonation is irreversible, producing the sodium alkoxide and hydrogen gas which bubbles out of the solution.[9]

In the second step, the resulting alkoxide attacks an alkyl halide. Because this is an Sₙ2 reaction, the choice of alkyl halide is critical.

-

Optimal Substrates: Methyl and primary alkyl halides (e.g., iodomethane, ethyl bromide) give the best yields.

-

Problematic Substrates: Secondary and tertiary alkyl halides will lead to significant amounts of the E2 elimination side-product instead of the desired ether.

Caption: Williamson ether synthesis workflow and competing pathways.

Experimental Protocol: Synthesis of 1-(Diethylamino)-2-ethoxypropane

-

Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of 1-(Diethylamino)-2-propanol (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add ethyl iodide (1.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench any excess NaH by the slow, dropwise addition of water.

-

Extraction: Dilute the mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via distillation or column chromatography to obtain the pure ether.

Oxidation to a Ketone

The secondary alcohol of DEAP can be oxidized to the corresponding ketone, 1-(diethylamino)propan-2-one. This transformation is crucial for accessing a different class of intermediates where the carbonyl group can undergo further reactions (e.g., reductive amination, Wittig reaction). Modern oxidation methods are highly chemoselective, avoiding oxidation of the amine functionality.

Mechanistic Considerations & Protocol Design

While classic, harsh oxidants like chromic acid would also protonate the amine, milder and more selective methods are vastly preferred.

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for secondary alcohols and avoids over-oxidation.

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a rapid and clean oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.

-

TEMPO-Catalyzed Oxidation: This system uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or oxygen/air with a metal co-catalyst (e.g., copper).[10] This catalytic method is environmentally benign and highly chemoselective for alcohols in the presence of other functional groups like amines.

Caption: General experimental workflow for the oxidation of DEAP.

Experimental Protocol: TEMPO-Catalyzed Oxidation of DEAP

-

Setup: In a flask equipped with a magnetic stirrer, dissolve 1-(Diethylamino)-2-propanol (1.0 eq) in a biphasic solvent system of DCM and a saturated aqueous NaHCO₃ solution.

-

Catalyst Addition: Add TEMPO (0.01-0.05 eq) and potassium bromide (KBr, 0.1 eq) to the vigorously stirring mixture.

-